

Spectroscopic Profile of 4-Amino-2-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-fluorophenol

Cat. No.: B116865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **4-Amino-2-fluorophenol**. Due to the limited availability of complete, experimentally verified spectral data in publicly accessible databases, this document combines available information with predicted spectral characteristics based on analogous compounds and theoretical principles. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Amino-2-fluorophenol**. It is crucial to note that much of the NMR and IR data is predicted and should be confirmed by experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) - Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------------|
| ~6.7-6.9 | d | ~8-9 | H-6 |
| ~6.5-6.7 | dd | ~8-9, ~2-3 | H-5 |
| ~6.4-6.6 | d | ~2-3 | H-3 |
| ~4.5-5.5 | br s | - | -NH ₂ |
| ~8.5-9.5 | br s | - | -OH |

Note: Predicted chemical shifts are based on the analysis of similar aromatic compounds. Actual values may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) - Partially Available Data

A ¹³C NMR spectrum of **4-amino-2-fluorophenol** hydrochloride in methanol-d₄ has been reported, though a detailed peak list is not publicly available.[\[1\]](#) The predicted chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------|
| ~150-155 (d) | C-F |
| ~140-145 | C-OH |
| ~135-140 | C-NH ₂ |
| ~120-125 (d) | C-5 |
| ~115-120 (d) | C-3 |
| ~110-115 (d) | C-6 |

Note: The 'd' indicates a doublet due to coupling with fluorine.

Table 2: Infrared (IR) Spectroscopy Data

Predicted Data based on characteristic group frequencies.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------------|
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| ~1620 | Medium | N-H bending |
| ~1510 | Strong | Aromatic C=C stretching |
| ~1450 | Medium | Aromatic C=C stretching |
| ~1250 | Strong | C-O stretching (phenol) |
| ~1200 | Strong | C-N stretching (aromatic amine) |
| ~1100 | Strong | C-F stretching |
| ~820 | Strong | Aromatic C-H bending (out-of-plane) |

Table 3: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |
|-----------|--------------------|-------------------------|
| 128.1 | - | [M+H] ⁺ |
| 127 | - | [M] ⁺ |
| 99 | - | [M-CO] ⁺ |
| 71 | - | [M-CO-HCN] ⁺ |

Note: The [M+H]⁺ peak at m/z 128.1 has been experimentally observed. Other fragments are predicted based on common fragmentation pathways for phenols and aromatic amines.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Predicted Data based on analogous compounds like 4-aminophenol.

| Solvent | λmax (nm) |
|----------|------------|
| Methanol | ~230, ~290 |
| Ethanol | ~230, ~290 |

Note: Phenols and aromatic amines typically exhibit two absorption bands in the UV region. The exact maxima and molar absorptivity require experimental determination.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-Amino-2-fluorophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-Amino-2-fluorophenol** for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical, as protic solvents may lead to the exchange of -OH and -NH₂ protons.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
 - Perform Fourier transform, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-180 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the FID similarly to the ^1H spectrum.
 - Calibrate the chemical shift scale using the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Amino-2-fluorophenol**.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind 1-2 mg of dry **4-Amino-2-fluorophenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet die.
 - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Amino-2-fluorophenol**.

Methodology (GC-MS with Electron Ionization):

- Sample Preparation:
 - Prepare a dilute solution of **4-Amino-2-fluorophenol** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Gas Chromatography (GC) Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injection: 1 µL of the sample solution in splitless mode.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **4-Amino-2-fluorophenol**.

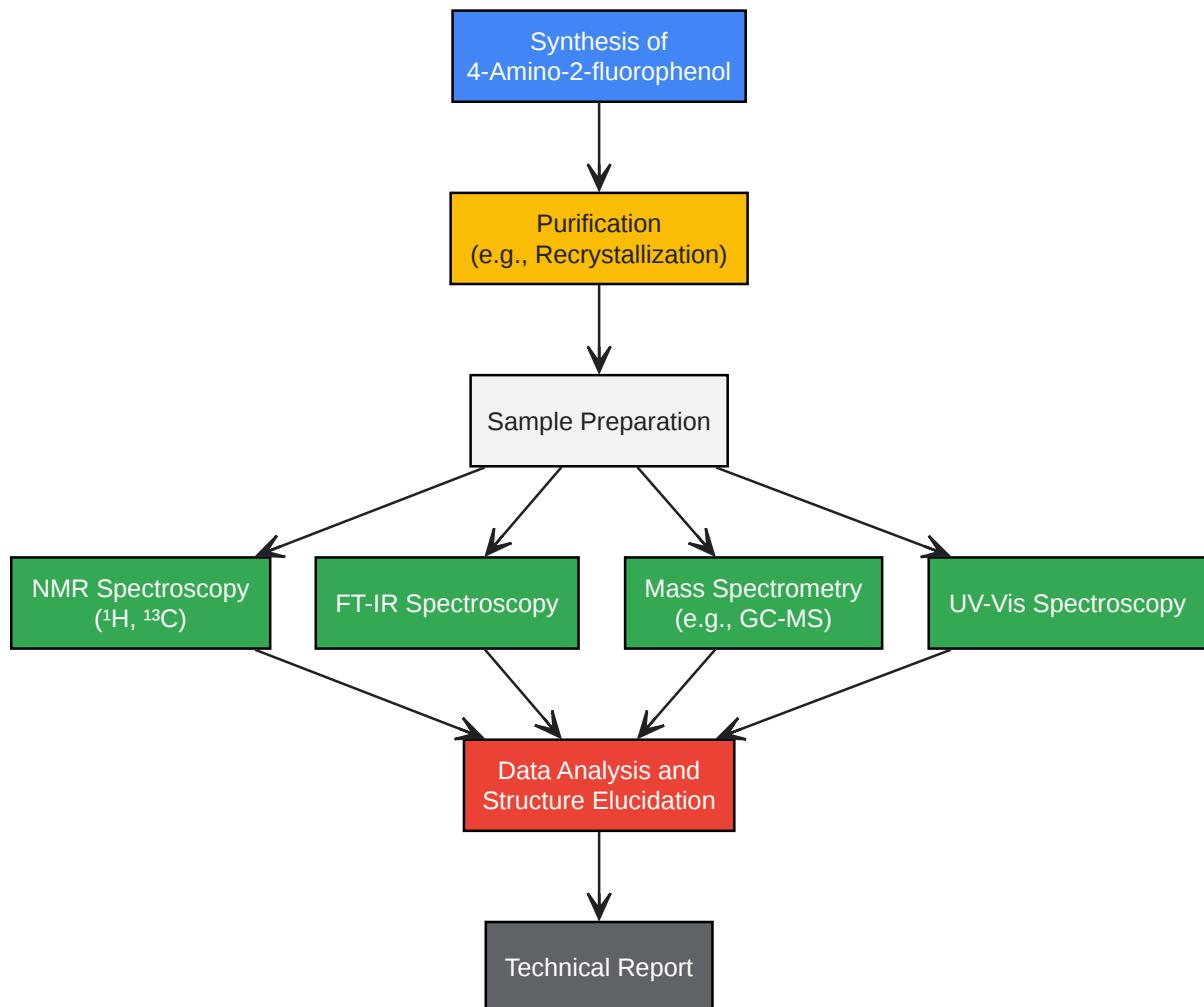
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **4-Amino-2-fluorophenol** in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 100 µg/mL).
 - Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.

- Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
- Fill a matched quartz cuvette with the sample solution.
- Scan the sample from 400 nm down to 200 nm.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound such as **4-Amino-2-fluorophenol**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. researchgate.net [researchgate.net]
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